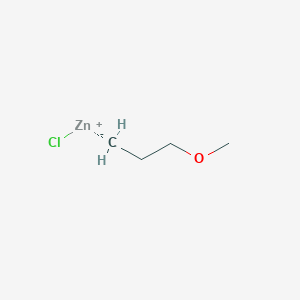

(3-Methoxypropyl)ZINC chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and other applications.

準備方法

Synthetic Routes and Reaction Conditions: (3-Methoxypropyl)ZINC chloride can be synthesized through the reaction of 3-methoxypropyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction conditions often involve refluxing the mixture to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Large-scale production may also involve continuous flow reactors to optimize the reaction efficiency and yield .

化学反応の分析

Types of Reactions: (3-Methoxypropyl)ZINC chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile, replacing other functional groups in organic molecules.

Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Reagents: Common reagents used with this compound include palladium catalysts, boronic acids, and halides.

Conditions: These reactions typically require an inert atmosphere, moderate to high temperatures, and the presence of a base to facilitate the coupling process.

Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

科学的研究の応用

(3-Methoxypropyl)ZINC chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and therapeutic agents.

Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.

作用機序

The mechanism of action of (3-Methoxypropyl)ZINC chloride involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound facilitates the transfer of the 3-methoxypropyl group to other molecules, forming new chemical bonds. This process often involves the activation of the zinc reagent by a catalyst, such as palladium, which enhances its reactivity and selectivity .

類似化合物との比較

(3-Methoxypropyl)magnesium chloride: Another organometallic compound with similar reactivity but different metal center.

(3-Methoxypropyl)lithium: A lithium-based reagent with higher reactivity but less stability compared to the zinc compound.

Uniqueness: (3-Methoxypropyl)ZINC chloride is unique due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Unlike its magnesium and lithium counterparts, it offers a milder reaction profile, reducing the risk of side reactions and improving the overall yield of the desired products .

生物活性

(3-Methoxypropyl)ZINC chloride is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and various biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of zinc chloride with 3-methoxypropyl halides. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound. These techniques allow researchers to identify functional groups and assess the molecular integrity of the compound.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines, including A549 (lung), Jurkat (leukemia), and MCF-7 (breast) cells. The compound exhibits moderate binding energies against key oncogenic targets, indicating its potential as a therapeutic agent.

- Case Study : A study reported that derivatives of this compound showed significant cytotoxicity when tested against human cancer cell lines using MTT assays. The results indicated a dose-dependent response, with IC50 values comparable to established anticancer agents like Imatinib .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. The compound has been shown to inhibit the expression of pro-inflammatory markers such as COX-2 and iNOS in vitro. This activity suggests that it may be beneficial in treating inflammatory diseases.

- Research Findings : In a comparative study, this compound demonstrated a higher suppressive effect on COX-2 mRNA expression than traditional anti-inflammatory drugs .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various Gram-positive and Gram-negative bacteria. The compound exhibited pronounced antibacterial activity, particularly against pathogens such as Acinetobacter baumannii and Escherichia coli.

- Data Table : Antibacterial activity results are summarized below:

| Compound | Concentration (%) | Acinetobacter baumannii | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |

|---|---|---|---|---|---|

| I | 0.1 | 16 mm | 10 mm | 14 mm | 12 mm |

| II | 0.1 | 16 mm | 14 mm | 12 mm | 0 mm |

| III | 0.1 | 16 mm | 11 mm | 15 mm | 13 mm |

The data indicates that all synthesized compounds possess significant antibacterial activity, with varying efficacy depending on the bacterial strain .

特性

IUPAC Name |

chlorozinc(1+);1-methoxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9O.ClH.Zn/c1-3-4-5-2;;/h1,3-4H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIZCDLVXXBOXBK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC[CH2-].Cl[Zn+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClOZn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。